1H-Indole-1-propanenitrile, 2-methyl-
Overview
Description
1H-Indole-1-propanenitrile, 2-methyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound 1H-Indole-1-propanenitrile, 2-methyl- has a molecular formula of C12H12N2 and a molecular weight of 184.24 .
Mechanism of Action
Target of Action
It is known that various bioactive aromatic compounds containing the indole nucleus have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to a variety of changes in cellular function.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1H-Indole-1-propanenitrile, 2-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindole with acrylonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for indole derivatives often involve catalytic processes to improve yield and selectivity. For example, the use of transition metal catalysts such as palladium or copper can facilitate the formation of the desired product under milder conditions .
Chemical Reactions Analysis
1H-Indole-1-propanenitrile, 2-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, amines, and carboxylic acids, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1H-Indole-1-propanenitrile, 2-methyl- has several scientific research applications:
Comparison with Similar Compounds
1H-Indole-1-propanenitrile, 2-methyl- can be compared with other indole derivatives such as:
1H-Indole-3-acetonitrile: Another indole derivative with similar synthetic routes and biological activities.
1H-Indole-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-3-carboxaldehyde: Used as an intermediate in the synthesis of various bioactive compounds.
The uniqueness of 1H-Indole-1-propanenitrile, 2-methyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
3-(2-methylindol-1-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRXJHFTIOBRGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294758 | |
Record name | 2-Methyl-1H-indole-1-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-80-6 | |
Record name | 2-Methyl-1H-indole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4414-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-indole-1-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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